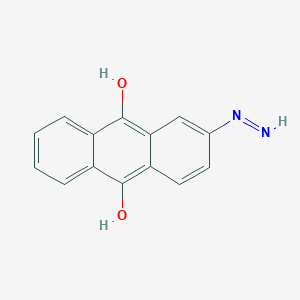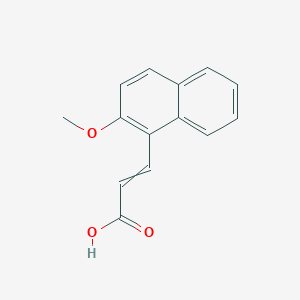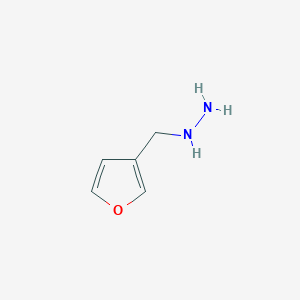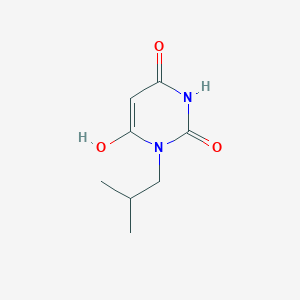![molecular formula C16H23FN2O2 B12435909 (R)-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine CAS No. 924907-26-6](/img/structure/B12435909.png)
(R)-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a fluoro-phenylamino group and a Boc (tert-butoxycarbonyl) protecting group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Fluoro-Phenylamino Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a fluoro-phenylamino group. This can be achieved through a nucleophilic substitution reaction using a fluoro-phenylamine derivative.
Boc Protection: The final step involves the protection of the amino group with a Boc group. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of ®-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
®-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The fluoro-phenylamino group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
®-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of ®-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-phenylamino group plays a crucial role in binding to these targets, while the Boc group provides stability and protection during biochemical reactions. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine: The enantiomer of the compound with similar properties but different stereochemistry.
1-Boc-2-[(2-chloro-phenylamino)-methyl]-pyrrolidine: A similar compound with a chloro group instead of a fluoro group.
1-Boc-2-[(2-bromo-phenylamino)-methyl]-pyrrolidine: A similar compound with a bromo group instead of a fluoro group.
Uniqueness
®-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine is unique due to the presence of the fluoro-phenylamino group, which imparts distinct chemical and biological properties. The fluoro group enhances the compound’s stability and reactivity, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
924907-26-6 |
|---|---|
Fórmula molecular |
C16H23FN2O2 |
Peso molecular |
294.36 g/mol |
Nombre IUPAC |
tert-butyl (2R)-2-[(2-fluoroanilino)methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-6-7-12(19)11-18-14-9-5-4-8-13(14)17/h4-5,8-9,12,18H,6-7,10-11H2,1-3H3/t12-/m1/s1 |
Clave InChI |
JMBRJZPOMZWSJC-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@@H]1CNC2=CC=CC=C2F |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC1CNC2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-[Bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl-bis(2-methylphenyl)phosphane;cyclopentane;iron](/img/structure/B12435832.png)




![3-[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B12435861.png)

![3-amino-6-chloro-5-[ethyl(isopropyl)amino]-N-methanehydrazonoylpyrazine-2-carboxamide](/img/structure/B12435866.png)


![13,26,39,52,53,55,56,57-Octaza-54-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene](/img/structure/B12435892.png)
![3-isopropyl-6-{[(1R)-1-phenylethyl]amino}-1H-pyrimidine-2,4-dione](/img/structure/B12435897.png)
![4-(1-Ethyl-7-{[(3S)-piperidin-3-yl]methoxy}-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B12435905.png)
